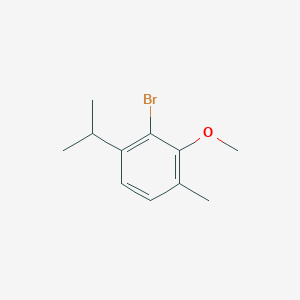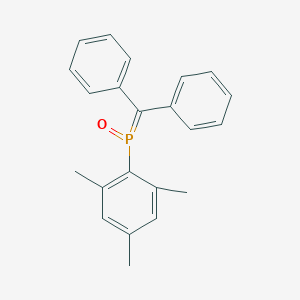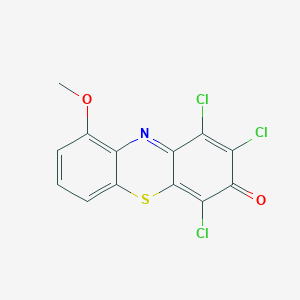
2-Bromoethyl 3-(methanesulfonyl)-1,2-oxazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromoethyl 3-(methanesulfonyl)-1,2-oxazole-5-carboxylate is an organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a bromine atom, a methanesulfonyl group, and an oxazole ring. It is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromoethyl 3-(methanesulfonyl)-1,2-oxazole-5-carboxylate typically involves multiple steps. One common method starts with the preparation of the oxazole ring, followed by the introduction of the bromine atom and the methanesulfonyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process is optimized to minimize waste and maximize efficiency. Common industrial methods include continuous flow synthesis and batch processing, where the reaction parameters are carefully controlled to achieve the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromoethyl 3-(methanesulfonyl)-1,2-oxazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in redox reactions, leading to the formation of different oxidation states.
Addition Reactions: The oxazole ring can undergo addition reactions with electrophiles.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Reagents such as potassium permanganate and hydrogen peroxide are used for oxidation reactions.
Catalysts: Transition metal catalysts like palladium and platinum are often employed to facilitate various reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation reactions can produce oxazole derivatives with higher oxidation states.
Wissenschaftliche Forschungsanwendungen
2-Bromoethyl 3-(methanesulfonyl)-1,2-oxazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Researchers are exploring its use in drug development, particularly for targeting specific enzymes and receptors.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-Bromoethyl 3-(methanesulfonyl)-1,2-oxazole-5-carboxylate involves its interaction with specific molecular targets. The bromine atom and methanesulfonyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or activation of biological pathways. The oxazole ring provides stability and specificity to its interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloroethyl 3-(methanesulfonyl)-1,2-oxazole-5-carboxylate
- 2-Iodoethyl 3-(methanesulfonyl)-1,2-oxazole-5-carboxylate
- 2-Bromoethyl 3-(methylsulfonyl)-1,2-oxazole-5-carboxylate
Uniqueness
2-Bromoethyl 3-(methanesulfonyl)-1,2-oxazole-5-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro and iodo analogs. The methanesulfonyl group enhances its solubility and stability, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
88202-97-5 |
|---|---|
Molekularformel |
C7H8BrNO5S |
Molekulargewicht |
298.11 g/mol |
IUPAC-Name |
2-bromoethyl 3-methylsulfonyl-1,2-oxazole-5-carboxylate |
InChI |
InChI=1S/C7H8BrNO5S/c1-15(11,12)6-4-5(14-9-6)7(10)13-3-2-8/h4H,2-3H2,1H3 |
InChI-Schlüssel |
ZRHUSCSOLWZYPR-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=NOC(=C1)C(=O)OCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


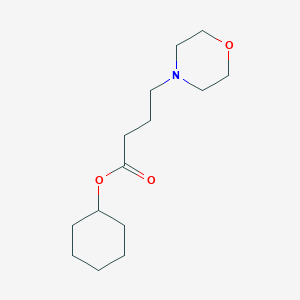
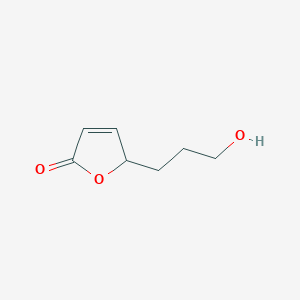

![4-Methyl-1,6-dioxaspiro[4.5]dec-7-en-9-one](/img/structure/B14378576.png)
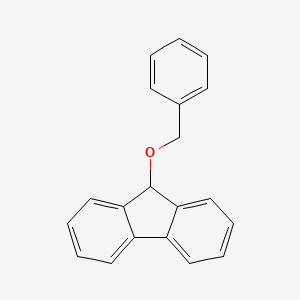
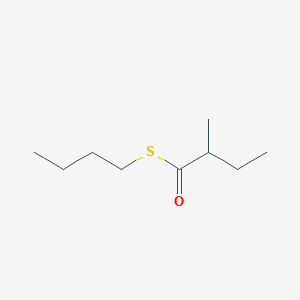
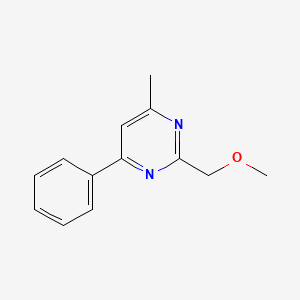
![Trimethyl[2,2,2-trichloro-1-(ethylsulfanyl)ethoxy]germane](/img/structure/B14378612.png)
![3-({1-[(2-Ethylhexyl)oxy]butoxy}methyl)heptane](/img/structure/B14378617.png)
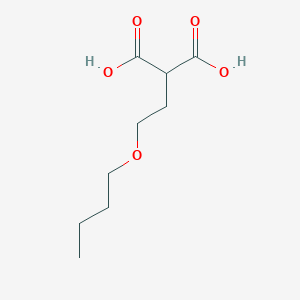
![Methyl 2-{[(2-nitrophenyl)methyl]amino}benzoate](/img/structure/B14378622.png)
